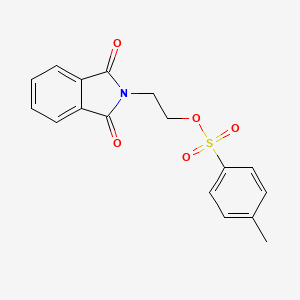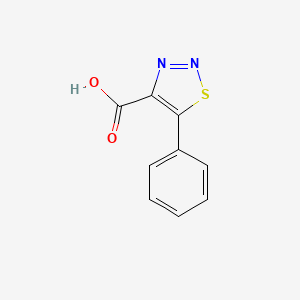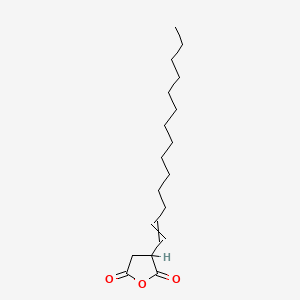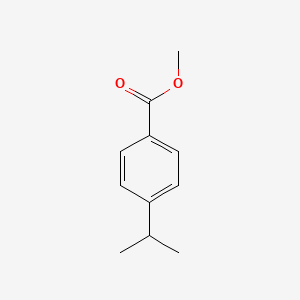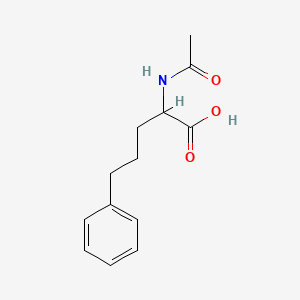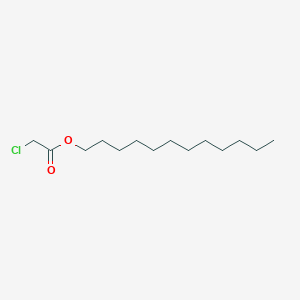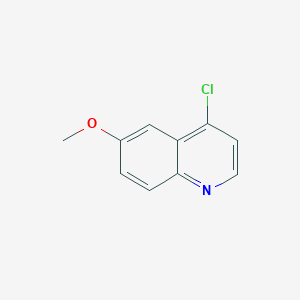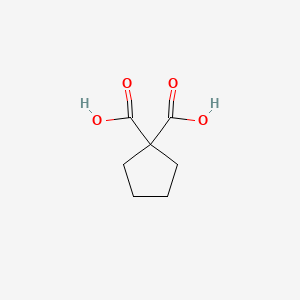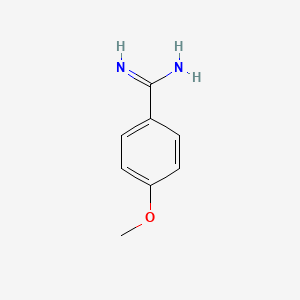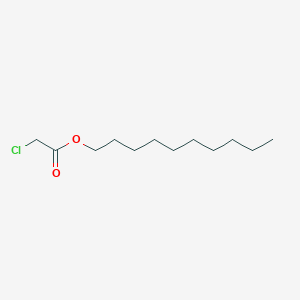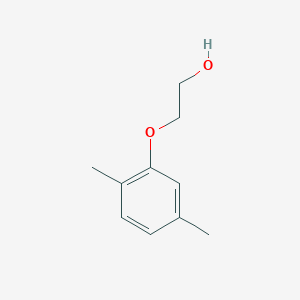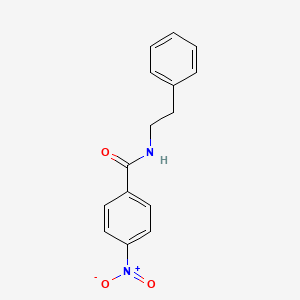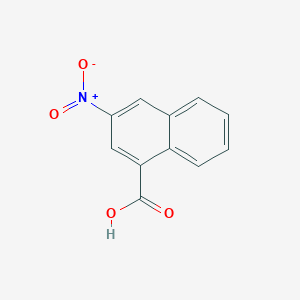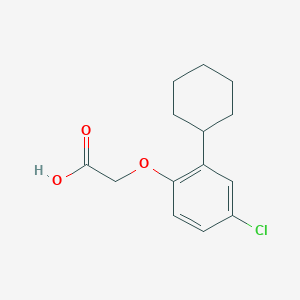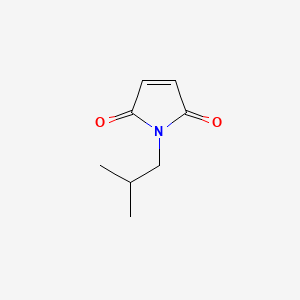
1-Isobutyl-1h-pyrrole-2,5-dione
Vue d'ensemble
Description
1-Isobutyl-1h-pyrrole-2,5-dione is a heterocyclic organic compound that belongs to the pyrrole family . It has a molecular formula of C8H11NO2 and a molecular weight of 153.18 g/mol . The compound is colorless to pale yellow and can exist in solid, semi-solid, or liquid form .
Synthesis Analysis
The synthesis of pyrrole and pyrrolidine analogs has been a versatile field of study due to their diverse biological and medicinal importance . Various methods have been reported for the synthesis of pyrrole derivatives, including the Paal-Knorr pyrrole condensation, metal-catalyzed conversion of primary diols and amines, and Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .Molecular Structure Analysis
The InChI code for 1-Isobutyl-1h-pyrrole-2,5-dione is 1S/C8H11NO2/c1-6(2)5-9-7(10)3-4-8(9)11/h3-4,6H,5H2,1-2H3 . The compound has a topological polar surface area of 37.4 Ų and contains 11 heavy atoms .Physical And Chemical Properties Analysis
1-Isobutyl-1h-pyrrole-2,5-dione has a molecular weight of 153.18 g/mol . It has a XLogP3 value of 1.9, indicating its lipophilicity . The compound has no hydrogen bond donors but has two hydrogen bond acceptors . It also has two rotatable bonds .Applications De Recherche Scientifique
Corrosion Inhibition
1-Isobutyl-1H-pyrrole-2,5-dione derivatives have been studied for their efficacy in inhibiting the corrosion of carbon steel in hydrochloric acid medium. Investigations reveal that these derivatives are effective corrosion inhibitors, with their efficiency increasing with concentration. Additionally, their adsorption on steel surfaces suggests a chemisorption process, aligning with Langmuir's adsorption isotherm (Zarrouk et al., 2015).
Immunomodulatory and Anti-inflammatory Effects
Derivatives of 1-Isobutyl-1H-pyrrole-2,5-dione, isolated from Antrodia camphorata, have demonstrated potential anti-inflammatory effects. Some compounds have shown to significantly increase TNF-alpha secretion in unstimulated macrophage cells and suppress IL-6 production in stimulated cells, suggesting their utility in managing macrophage-mediated inflammatory responses (Chien et al., 2008).
Luminescent Polymers
1-Isobutyl-1H-pyrrole-2,5-dione has been used in the synthesis of polymers with strong fluorescence properties. These polymers show potential applications in organic electronics due to their high quantum yield and solubility in common organic solvents (Zhang & Tieke, 2008).
Solubility Studies
The solubility of 1-(2-Bromo-phenyl)-pyrrole-2,5-dione, a derivative of 1-Isobutyl-1H-pyrrole-2,5-dione, has been extensively studied in various pure solvents. This research provides valuable insights into the solubility characteristics of these compounds, which is critical for their practical applications in various fields (Li et al., 2019).
Antitumor Properties
Compounds derived from 1-Isobutyl-1H-pyrrole-2,5-dione have shown promising antitumor activities. Isolated from Taiwanofungus camphoratus, these compounds exhibit inhibitory effects on the proliferation of tumor cells, highlighting their potential as antitumor agents (Jia et al., 2015).
Safety And Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H227 (combustible liquid) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces (P210), washing thoroughly after handling (P264), and wearing protective gloves and eye protection (P280) .
Propriétés
IUPAC Name |
1-(2-methylpropyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6(2)5-9-7(10)3-4-8(9)11/h3-4,6H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIYKOUEZOEMMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288390 | |
| Record name | 1-isobutyl-1h-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isobutyl-1h-pyrrole-2,5-dione | |
CAS RN |
4120-68-7 | |
| Record name | NSC55578 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-isobutyl-1h-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



